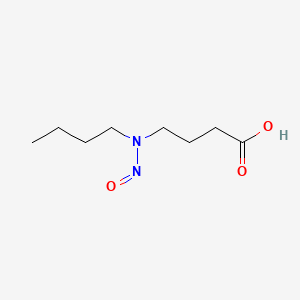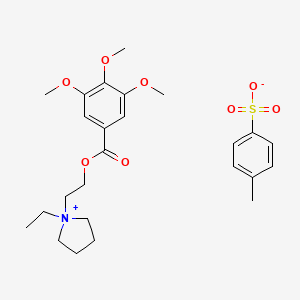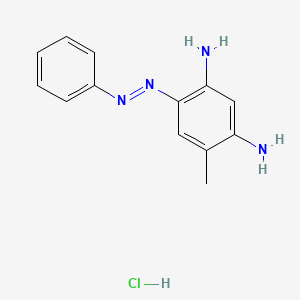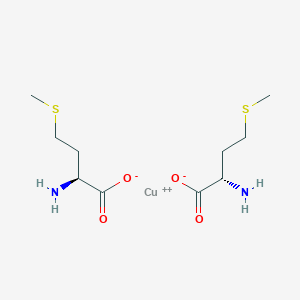
Butyl(3-carboxypropyl)nitrosamine
描述
Butyl(3-carboxypropyl)nitrosamine is a nitrosamine compound characterized by the presence of butyl and 4-carboxybutyl substituents. It is a principal metabolite of the bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine . This compound is known for its role in carcinogenesis, particularly in the induction of bladder tumors .
作用机制
Target of Action
Butyl(3-carboxypropyl)nitrosamine (BCPN) is a nitrosamine that has butyl and 4-carboxybutyl substituents . It is the principal metabolite of the bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BHBN-4) . The primary targets of BCPN are cellular macromolecules, particularly nucleic acid bases .
Mode of Action
The carcinogenic action of BCPN and related compounds is believed to be related to their alkylation of nucleic acid bases and possibly other cellular macromolecules . The alkylating moiety is released during the oxidative metabolism of these compounds .
Biochemical Pathways
BCPN is a metabolite of the bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BHBN-4) . It is suggested that the proximate carcinogenic forms of dialkylnitrosamines are their oxidation products, which retain the alkylnitrosamino moiety, but have acquired a carbonyl function as a result of omega or beta oxidation of an alkyl group .
Pharmacokinetics
It is known that bcpn is excreted in the urine . This urinary excretion is significant as it allows BCPN to come into direct contact with the urothelium, the tissue lining the urinary tract . This direct contact may contribute to its carcinogenic effects on the bladder.
Result of Action
BCPN is a known carcinogen . It has been used in rodents as an experimental tool for the investigation of bladder cancer . The urinary level of BCPN has been reported to be a reliable predictive parameter of bladder cancer .
Action Environment
The action of BCPN can be influenced by various environmental factors. For instance, the carcinogenic effects of BCPN can be affected by the presence of other carcinogens or toxins in the environment. Additionally, the diet and overall health status of the individual can also influence the action, efficacy, and stability of BCPN .
生化分析
Biochemical Properties
Butyl(3-carboxypropyl)nitrosamine plays a significant role in biochemical reactions, particularly in the context of carcinogenesis. It interacts with various enzymes and proteins, leading to the formation of DNA adducts that can cause mutations. One of the primary enzymes involved in its metabolism is cytochrome P450, which facilitates the oxidation of this compound, leading to its activation as a carcinogen . The compound also interacts with other biomolecules, such as glutathione, which can modulate its carcinogenic potential by detoxifying reactive intermediates .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, which can lead to mutations and cancer development. The compound affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, this compound can activate the p53 pathway, leading to cell cycle arrest and apoptosis in response to DNA damage . Additionally, it can alter gene expression and cellular metabolism, promoting a carcinogenic environment within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to reactive intermediates that can form DNA adducts. These adducts can cause mutations by mispairing during DNA replication. The compound can also inhibit DNA repair enzymes, further increasing the likelihood of mutations . This compound exerts its effects through binding interactions with various biomolecules, including proteins involved in DNA repair and cell cycle regulation . This binding can lead to enzyme inhibition or activation, depending on the specific interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce bladder cancer in animal models over extended periods, with the severity of the cancer increasing with prolonged exposure . The compound’s degradation products can also contribute to its carcinogenic potential, highlighting the importance of understanding its temporal effects in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild DNA damage and cellular changes, while higher doses can lead to significant carcinogenic effects . Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its full carcinogenic potential . Additionally, high doses of this compound can cause toxic or adverse effects, such as severe DNA damage and cell death .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its activation and detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can form DNA adducts . It also interacts with cofactors such as glutathione, which can detoxify these intermediates and reduce their carcinogenic potential . The metabolic pathways of this compound are crucial for understanding its role in carcinogenesis and developing strategies to mitigate its effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues, such as the bladder, are critical for its carcinogenic effects . Understanding the transport and distribution of this compound is essential for elucidating its role in cancer development and progression .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and exert its carcinogenic effects . Understanding the subcellular localization of this compound is crucial for comprehending its mechanism of action and developing targeted therapeutic strategies .
准备方法
Synthetic Routes and Reaction Conditions: Butyl(3-carboxypropyl)nitrosamine is typically synthesized through the oxidation of N-butyl-N-(4-hydroxybutyl)nitrosamine. The reaction involves the use of oxidizing agents under controlled conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the compound .
Types of Reactions:
Reduction: The compound can also participate in reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound can occur under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Reactions are often carried out in solvents like methanol, ethanol, or water, depending on the desired reaction pathway.
Major Products Formed: The primary product formed from the oxidation of N-butyl-N-(4-hydroxybutyl)nitrosamine is this compound. Other minor products may include various oxidized derivatives .
科学研究应用
Butyl(3-carboxypropyl)nitrosamine has significant applications in scientific research, particularly in the study of carcinogenesis. It is used extensively in preclinical models to induce bladder cancer in rodents, providing a reliable model for studying the disease and testing potential therapeutic agents . Additionally, this compound is utilized in research exploring the metabolic pathways of nitrosamines and their role in cancer development .
相似化合物的比较
N-butyl-N-(4-hydroxybutyl)nitrosamine: The parent compound from which Butyl(3-carboxypropyl)nitrosamine is derived.
N-nitrosodimethylamine: Another nitrosamine known for its carcinogenic properties.
N-nitrosodiethylamine: Similar in structure and function, also used in carcinogenesis studies.
Uniqueness: this compound is unique due to its specific role in bladder carcinogenesis and its formation as a metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine. Its ability to form DNA adducts and induce tumors in the bladder sets it apart from other nitrosamines .
属性
IUPAC Name |
4-[butyl(nitroso)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-2-3-6-10(9-13)7-4-5-8(11)12/h2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAQPYUFAOHUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191647 | |
| Record name | Butyl(3-carboxypropyl)nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38252-74-3 | |
| Record name | N-Butyl-N-(3-carboxypropyl)nitrosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38252-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl(3-carboxypropyl)nitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038252743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl(3-carboxypropyl)nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[butyl(nitroso)amino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![methyl 2-[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1220209.png)

